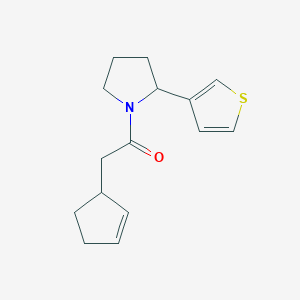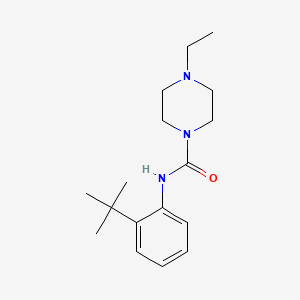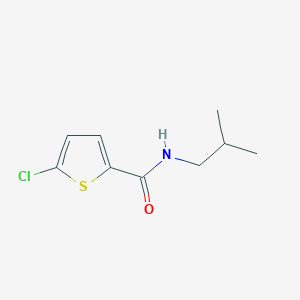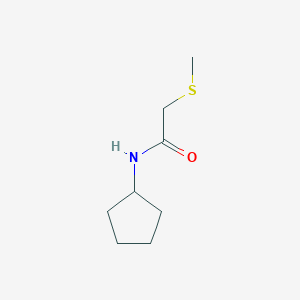![molecular formula C12H14ClNO B7512914 N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CCMI, is a chemical compound that belongs to the class of carboxamide compounds. CCMI has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide exerts its effects by binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways that are involved in the regulation of cellular processes. This results in the activation of various downstream effectors, including ion channels, enzymes, and transcription factors, which ultimately leads to the biochemical and physiological effects of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the promotion of neuroplasticity. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in water and its relatively short half-life.
Zukünftige Richtungen
There are several potential future directions for the study of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in the treatment of various neurological disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, as well as its potential side effects and toxicity.
Synthesemethoden
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by the reaction with methylamine. The resulting product is then purified through crystallization or chromatography to obtain N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays an important role in the regulation of various physiological processes, including neurotransmission, cell survival, and neuroplasticity.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQIEVJGZXDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


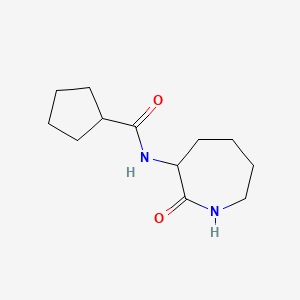
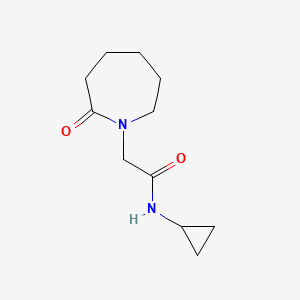


![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)

